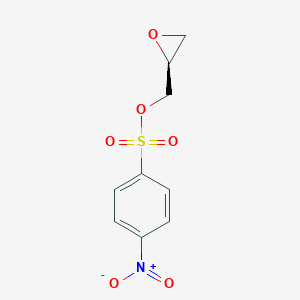

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-60-0 | |

| Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

Introduction

This compound, often referred to as (S)-glycidyl nosylate, is a pivotal chiral intermediate in modern organic and medicinal chemistry. Its structure, featuring a reactive epoxide ring and an excellent sulfonate leaving group, makes it a versatile building block for introducing a glycidyl moiety in a stereospecific manner. This property is highly valued in the pharmaceutical industry for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). For instance, it serves as a key precursor in the synthesis of various beta-blockers and other therapeutic agents where specific stereochemistry is critical for efficacy and safety.[1][2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and analytical validation methods required for a successful and reproducible synthesis.

Chemical Principles and Strategy

The synthesis of this compound is fundamentally a sulfonate esterification reaction. The core transformation involves the reaction of a chiral alcohol with a sulfonyl chloride.

Key Transformation: The hydroxyl group of (R)-(+)-Glycidol acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. It is crucial to note that the starting material is (R)-glycidol to obtain the desired (S)-glycidyl product. The reaction proceeds with retention of configuration at the chiral center of the glycidol backbone, as the C-O bond of the alcohol is not broken during the esterification process.

Role of Reagents:

-

(R)-(+)-Glycidol : The chiral source and nucleophile. Its high enantiomeric purity is essential for the stereochemical integrity of the final product.

-

4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) : The electrophilic partner that provides the nosylate group. The nitro group is a strong electron-withdrawing group, which makes the corresponding sulfonate an excellent leaving group in subsequent reactions.[3] This enhanced reactivity is a primary reason for its selection over other sulfonyl chlorides like tosyl chloride in certain applications.

-

Triethylamine (Et₃N) : A tertiary amine base. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the glycidol's hydroxyl group, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed opening of the sensitive epoxide ring.[1][4]

Solvent Selection: Aprotic solvents such as toluene or dichloromethane (CH₂Cl₂) are typically used.[1][5] These solvents are chosen because they effectively dissolve the reactants without participating in the reaction. Anhydrous conditions are preferred to prevent the hydrolysis of the highly reactive 4-nitrobenzenesulfonyl chloride.

Detailed Synthesis Protocol

This protocol details a common and reliable method for the preparation of this compound.

Reagent and Materials Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |

| (R)-(+)-Glycidol | C₃H₆O₂ | 74.08 | 1.00 g | 13.5 | 1.0 | Ensure high optical purity (>98% ee). |

| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 3.16 g | 14.3 | ~1.05 | Moisture sensitive; handle quickly. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.3 mL (1.67 g) | 16.5 | ~1.2 | Should be dry. |

| Toluene | C₇H₈ | 92.14 | ~50 mL | - | - | Anhydrous grade recommended. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-glycidol (1.00 g, 13.5 mmol) and anhydrous toluene. Add triethylamine (2.3 mL, 16.5 mmol).[5]

-

Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.

-

Reagent Addition : While maintaining the temperature at 0°C, add 4-nitrobenzenesulfonyl chloride (3.16 g, 14.3 mmol) to the stirred solution in small portions over 10-15 minutes. A precipitate of triethylammonium chloride will form.[5]

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20°C). Continue stirring for 30-60 minutes.[1][5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation : Once the reaction is complete, filter the suspension through a pad of Celite to remove the triethylammonium chloride salt. Wash the filter cake with a small amount of toluene.

-

Work-up : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (CH₂Cl₂). Transfer the solution to a separatory funnel and wash sequentially with 2% aqueous H₂SO₄, saturated aqueous NaHCO₃, and finally with brine.[5]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a toluene/hexane solvent system to afford this compound as a white crystalline solid.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the oxygen atom of (R)-glycidol's hydroxyl group attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This forms a transient intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the oxonium ion and neutralizes the HCl byproduct.

Caption: Simplified reaction mechanism for the formation of (S)-Glycidyl Nosylate.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | White to yellow-brown crystalline solid/powder | [2][7] |

| Melting Point | 82-86 °C | [5] |

| ¹H NMR (CDCl₃) δ (ppm) | ~8.40 (m, 2H), ~8.12 (m, 2H), ~4.46 (dd, 1H), ~4.02 (dd, 1H), ~3.20 (m, 1H), ~2.83 (t, 1H), ~2.60 (dd, 1H) | [8][9] |

| ¹³C NMR (CDCl₃) δ (ppm) | ~150.8, ~141.6, ~129.2, ~124.4, ~71.6, ~48.6, ~44.4 | [5] |

| Specific Rotation [α]D | +29° to +34° (c=1, CHCl₃) | |

| Solubility | Soluble in chloroform, CH₂Cl₂, THF; Insoluble in hexane. | [8][9][10] |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation : Handle all reagents, especially 4-nitrobenzenesulfonyl chloride and toluene, inside a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

4-Nitrobenzenesulfonyl Chloride : This compound is corrosive and causes severe skin and eye burns.[11][12][14] It is also moisture-sensitive and can react violently with water.[14] Avoid all personal contact and ensure it is handled in a dry environment.

-

(R)-Glycidol : Glycidol is a suspected carcinogen and should be handled with extreme care.

-

Triethylamine : A flammable and corrosive liquid with an irritating vapor.

-

Accidental Exposure :

-

Skin Contact : Immediately wash the affected area with soap and plenty of water.[12][14]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[11][12][14]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[14]

-

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully before disposal.

Conclusion

The synthesis of this compound from (R)-(+)-glycidol and 4-nitrobenzenesulfonyl chloride is a robust and reproducible procedure. The success of the synthesis hinges on the use of high-purity, anhydrous reagents, careful temperature control during the initial reaction, and a thorough work-up and purification process. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and chemists can reliably produce this valuable chiral intermediate for applications in pharmaceutical development and complex organic synthesis.

References

-

PrepChem.com. Synthesis of (R)-glycidol. Retrieved from [Link]

- Google Patents. US5965753A - Process for preparation of glycidyl sulfonate derivative.

- Google Patents. US5332843A - Optically active derivatives of gycidol.

- Google Patents. US7459572B2 - Process for the preparation of glycidyl derivatives.

-

Unified Patents Portal. US-3625981-A - Process for Preparing Glycidol. Retrieved from [Link]

-

Organic Syntheses. PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Retrieved from [Link]

- Google Patents. US3335156A - Process for the preparation of glycidyl esters.

-

Biblioteka Nauki. Significance and use of glycidol. Retrieved from [Link]

-

Fisher Scientific. (S)-Glycidyl 4-Nitrobenzenesulfonate 98.0+%, TCI America™. Retrieved from [Link]

-

SpecAU. (S)-Glycidyl 3-Nitrobenzenesulfonate. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 296420100 [thermofisher.com]

- 8. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 9. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]

- 10. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate chemical properties

An In-Depth Technical Guide to (S)-(+)-Glycidyl-4-nitrobenzenesulfonate: Properties, Synthesis, and Applications

Introduction

This compound, often referred to as (S)-Glycidyl nosylate, is a pivotal chiral building block in modern organic and medicinal chemistry. Its structure incorporates a highly reactive epoxide ring and an excellent leaving group, the 4-nitrobenzenesulfonate (nosylate) moiety, attached to a stereochemically defined center. This unique combination of features makes it an exceptionally valuable reagent for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The distinct properties of this compound are foundational to its utility in synthesis. These are summarized below.

Physical and Chemical Identity

A summary of the core physicochemical data is presented in Table 1. The compound is typically an off-white to yellowish crystalline solid.[1] It is soluble in common organic solvents like chloroform, methylene chloride, and tetrahydrofuran, but insoluble in nonpolar solvents such as hexane.[1][2] Due to its sensitivity to moisture, it requires storage in a cool, dry place under an inert atmosphere.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 118712-60-0 |

| Molecular Formula | C₉H₉NO₆S[3] |

| Molecular Weight | 259.23 g/mol [3] |

| Appearance | White to Orange to Green powder/crystal |

| Melting Point | 80.0 to 86.0 °C |

| Boiling Point | 432.2±20.0 °C (Predicted)[1] |

| Specific Rotation ([α]D) | +29.0 to +34.0° (c=1, CHCl₃) |

| Solubility | Soluble in chloroform, methylene chloride, THF; Insoluble in hexane.[1][2] |

| Synonyms | 4-Nitrobenzenesulfonic Acid (S)-Glycidyl Ester, (S)-Glycidyl nosylate |

Spectroscopic Profile

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule. The protons of the epoxide ring typically appear as a multiplet system in the δ 2.6-3.3 ppm range. The diastereotopic protons of the -CH₂-O- group adjacent to the sulfonate ester appear at approximately δ 4.1-4.5 ppm. The aromatic protons of the nitrobenzenesulfonate group are observed further downfield, typically in the δ 7.8-8.8 ppm region, as two distinct doublets characteristic of a para-substituted benzene ring.

-

¹³C NMR Spectroscopy : The carbon spectrum shows distinct signals for the epoxide carbons around 44-51 ppm. The carbon of the -CH₂-O- group is found near 69-72 ppm. Aromatic carbons appear in the 124-151 ppm range, with the carbon attached to the nitro group being the most deshielded.[4]

-

FT-IR Spectroscopy : Infrared spectroscopy reveals the presence of key functional groups. Characteristic absorption bands include:

-

~1530 and ~1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1370 and ~1180 cm⁻¹ for the asymmetric and symmetric S=O stretching of the sulfonate group.

-

~1260 and ~850 cm⁻¹ for the characteristic epoxide ring vibrations (C-O stretching).

-

~1600 and ~1480 cm⁻¹ for the C=C stretching vibrations of the aromatic ring.

-

Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and predictable, high-yielding reactivity.

Synthesis Protocol

The most common and efficient synthesis involves the reaction of commercially available (R)-(+)-Glycidol with 4-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base, such as triethylamine (TEA), in an aprotic solvent. The use of (R)-glycidol as the starting material results in the (S)-configuration of the final product due to the nature of the substitution reaction on the chiral center.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : To a solution of (R)-(+)-glycidol (1.2 equivalents) and triethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) cooled to -20 °C, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature.

-

Reaction Monitoring : Stir the mixture at low temperature for several hours (e.g., 48-96 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Workup : Upon completion, filter the reaction mixture to remove triethylammonium chloride salt.

-

Purification : Wash the filtrate sequentially with a weak acid (e.g., 10% aqueous tartaric acid), saturated sodium bicarbonate solution, and brine.[1] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product : Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Core Reactivity

The reactivity of this compound is dominated by two key features:

-

The Electrophilic Epoxide : The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, phenols, thiols, azides).

-

The Nosylate Leaving Group : The 4-nitrobenzenesulfonate group is an exceptionally good leaving group. Its stability is enhanced by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the negative charge of the resulting anion.[6]

This dual reactivity makes it a powerful tool for introducing the glycidyl moiety. Nucleophilic attack typically occurs at the least substituted carbon of the epoxide, leading to a highly regioselective ring-opening. This process is fundamental to its application in building complex chiral molecules.

Applications in Drug Development

The primary value of this compound lies in its role as a chiral precursor for synthesizing enantiomerically pure pharmaceuticals. The stereochemistry of a drug is often critical to its efficacy and safety profile.

-

Synthesis of β-Blockers : It is a key intermediate in the synthesis of important β-blockers. For example, it is used to prepare enantiopure bisoprolol by reacting it with the appropriate phenol.[2][7] The glycidyl unit provides the core chiral backbone of the final drug molecule.

-

HIV-1 Protease Inhibitors : The compound is also involved in the preparation of orally active HIV-1 protease inhibitors.[2][7] In these syntheses, the epoxide is opened by a nucleophilic amine to install a critical hydroxy-amine functional group with the correct stereochemistry, which is essential for binding to the enzyme's active site.

-

General Chiral Synthesis : Beyond specific drug classes, it serves as a versatile electrophile in asymmetric synthesis to introduce a three-carbon chiral unit, which can be further elaborated into more complex structures.[8]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative.

Table 2: Hazard and Safety Information

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable Solid, Category 1.[9] | Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment and ground containers. |

| Health Hazards | Causes skin irritation (H315) and serious eye irritation (H319).[9] May cause respiratory irritation.[10] Suspected of causing genetic defects (H341).[9] | Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Use only in a well-ventilated area.[10] |

| Storage | Moisture sensitive.[1][2] | Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep under an inert gas.[9] Store away from incompatible materials like strong oxidizing agents and strong bases.[2] |

Conclusion

This compound is a high-value chiral intermediate whose importance in pharmaceutical and fine chemical synthesis cannot be overstated. Its well-defined stereochemistry, coupled with the predictable and efficient reactivity of its epoxide and nosylate functionalities, provides a reliable pathway for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional seeking to leverage its synthetic potential.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Pharmaffiliates. (n.d.). (S)-Glycidyl 4-Nitrobenzenesulfonate | 118712-60-0. Pharmaffiliates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Nitrobenzenesulfonic Acid in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

CP Lab Safety. (n.d.). (S)-Glycidyl 4-Nitrobenzenesulfonate, min 98%, 1 gram. CP Lab Safety. [Link]

-

ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. [Link]

-

National Institutes of Health (NIH). (n.d.). Drug nanocrystals: Surface engineering and its applications in targeted delivery. PMC. [Link]

Sources

- 1. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 2. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-NITROBENZENESULFONIC ACID(138-42-1) 13C NMR spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate: A Technical Guide to its Mechanism of Action in Chiral Synthesis

Introduction: The Strategic Advantage of a Bifunctional Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral drugs often resides in a single enantiomer, with its counterpart being inactive or even responsible for adverse effects. This reality places a premium on chiral building blocks—molecules that can introduce a specific stereocenter into a larger structure with high fidelity. (S)-(+)-Glycidyl-4-nitrobenzenesulfonate, often referred to as (S)-glycidyl nosylate, has emerged as a superior chiral synthon for this purpose. Its utility is particularly pronounced in the synthesis of beta-blockers, a class of drugs critical for managing cardiovascular diseases.[1]

This technical guide provides an in-depth exploration of the mechanism of action of this compound, not in a biological context, but in its role as a highly efficient and stereospecific electrophile in organic synthesis. We will dissect the molecule's structural features to understand the causality behind its reactivity and its application in the synthesis of complex pharmaceutical agents like Landiolol.[][3] This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile reagent.

Core Mechanism: A Tale of Two Electrophilic Sites

The efficacy of this compound stems from the presence of two key functional groups on a simple three-carbon backbone: a strained epoxide ring and an excellent leaving group, the 4-nitrobenzenesulfonate (nosylate) group.[] This dual functionality provides two potential sites for nucleophilic attack, and understanding the interplay between them is crucial for predicting and controlling reaction outcomes.

The Epoxide Ring: A Site of Stereospecific Nucleophilic Attack

The oxirane, or epoxide, ring is a three-membered heterocycle characterized by significant ring strain, making it susceptible to ring-opening reactions by nucleophiles.[4] In the case of (S)-glycidyl nosylate, this epoxide is the source of the molecule's chirality. The key to its utility lies in the highly regioselective and stereospecific nature of its ring-opening.

Under neutral or basic conditions, the ring-opening of epoxides proceeds via an SN2 mechanism.[5][6] Nucleophiles, such as amines or phenoxides, will preferentially attack the less sterically hindered carbon of the epoxide. In (S)-glycidyl nosylate, this is the terminal methylene carbon (C3). This attack occurs from the backside, leading to an inversion of configuration at the site of attack. However, since the attack is on an achiral carbon, the stereochemistry of the adjacent chiral center (C2) is preserved. The result is the formation of a 1,2-aminoalcohol or a 1,2-etherdiol, respectively, with a defined stereochemistry.

The following diagram illustrates the SN2-mediated ring-opening of the epoxide by an amine, a critical step in the synthesis of many beta-blockers.

Caption: SN2 attack of an amine on the epoxide ring of (S)-glycidyl nosylate.

The Nosylate Group: An Excellent Leaving Group

The 4-nitrobenzenesulfonate (nosylate) group is an exceptionally good leaving group, a consequence of the stability of the nosylate anion. The strong electron-withdrawing effect of the nitro group delocalizes the negative charge on the sulfonate group through resonance, making it a very weak base and thus an excellent leaving group. This is a significant advantage over the more commonly used tosylate (p-toluenesulfonate) group. The increased electrophilicity of the carbon to which the nosylate is attached makes it highly susceptible to nucleophilic substitution.

While direct SN2 displacement of the nosylate group is possible, in the context of beta-blocker synthesis, the initial reaction typically occurs at the epoxide. The nosylate group's primary role is often as a latent leaving group, which can be displaced in a subsequent step or can influence the overall reactivity of the molecule.

Application in the Stereospecific Synthesis of Landiolol

The synthesis of Landiolol, an ultra-short-acting, highly selective β1-adrenoceptor antagonist, provides a clear example of the utility of this compound.[] The synthesis involves a two-step sequence where both the epoxide and the nosylate functionalities are strategically employed.

Step 1: Ether Formation via Phenoxide Attack

The synthesis begins with the reaction of a protected phenolic intermediate with (S)-glycidyl nosylate. The phenoxide, generated under basic conditions (e.g., using potassium carbonate), acts as the nucleophile. As predicted by the SN2 mechanism, the phenoxide attacks the least sterically hindered carbon of the epoxide ring.[3]

Caption: Formation of the glycidyl ether intermediate.

Step 2: Formation of the Amino Alcohol

The resulting glycidyl ether intermediate, which now contains a newly formed epoxide, is then reacted with a specific amine. This second nucleophilic attack opens the newly formed epoxide ring, again at the least hindered carbon, to generate the final amino alcohol structure of Landiolol.[7]

The following is a representative protocol for the initial ether formation step, based on patent literature.[3]

| Parameter | Value |

| Reactants | 4-hydroxyphenylpropionic acid derivative, (S)-glycidyl m-nitrobenzenesulfonate |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | 62-70°C |

| Outcome | Glycidyl ether intermediate |

Experimental Protocols

The following protocols provide a more detailed, step-by-step methodology for key reactions involving this compound.

Protocol 1: Synthesis of a Glycidyl Ether Intermediate

This protocol is a generalized procedure for the reaction of a phenol with (S)-glycidyl nosylate to form a glycidyl ether, a common first step in the synthesis of many beta-blockers.

-

To a stirred solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added a mild base such as potassium carbonate (1.5 - 2.0 eq.).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

This compound (1.0 - 1.2 eq.) is added to the reaction mixture.

-

The reaction is heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired glycidyl ether.

Protocol 2: Epoxide Ring-Opening with an Amine

This protocol describes the subsequent ring-opening of the glycidyl ether intermediate with an amine to form the final beta-blocker structure.

-

The purified glycidyl ether intermediate (1.0 eq.) is dissolved in a suitable solvent, often an alcohol such as isopropanol or ethanol.

-

The desired amine (a slight excess, e.g., 1.5 - 2.0 eq.) is added to the solution.

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess amine are removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield the final beta-amino alcohol product.

Comparative Reactivity: Nosylate vs. Tosylate

In the synthesis of chiral intermediates, (S)-glycidyl tosylate is a more commonly known reagent. However, (S)-glycidyl nosylate offers distinct advantages in terms of reactivity. The electron-withdrawing nitro group in the nosylate makes it a significantly better leaving group than the tosylate. This enhanced reactivity can lead to several benefits in a synthetic route:

-

Milder Reaction Conditions: The increased electrophilicity of the carbon bearing the nosylate group can allow for reactions to proceed at lower temperatures.

-

Faster Reaction Times: The higher reactivity often translates to shorter reaction times, improving throughput.

-

Improved Yields: The facility with which the nosylate group departs can lead to higher conversion rates and improved yields.

The choice between a nosylate and a tosylate derivative will ultimately depend on the specific nucleophile and the desired reaction outcome. However, for challenging nucleophilic substitutions, the nosylate is often the superior choice.

Conclusion: A Precisely Engineered Tool for Chiral Synthesis

This compound is a powerful and versatile chiral building block that offers a reliable method for introducing a specific stereocenter into complex molecules. Its mechanism of action is rooted in the predictable and highly stereospecific reactivity of its epoxide ring, which undergoes SN2-mediated ring-opening by a variety of nucleophiles. The presence of the nosylate group further enhances the molecule's utility by providing an excellent leaving group for subsequent transformations.

For drug development professionals and synthetic chemists, a thorough understanding of the mechanistic principles governing the reactions of (S)-glycidyl nosylate is essential for designing efficient and stereoselective synthetic routes to a wide range of pharmaceutical agents. Its successful application in the synthesis of beta-blockers like Landiolol is a testament to its value as a precisely engineered tool in the modern synthetic chemist's arsenal.

References

-

Chirality. (2009). Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

-

Journal of the Mexican Chemical Society. (2015). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 59(4), 269-276. [Link]

-

Patsnap. (n.d.). Preparation method of landiolol hydrochloride. Eureka. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]

-

Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 2(1). [Link]

-

Molecules. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 27(19), 6299. [Link]

-

Krause & Pachernegg. (1998). Racemic beta-blockers - fixed combinations of different drugs. Journal für Klinische und Basale Kardiologie, 1, 14-18. [Link]

-

ScienceOpen. (2015). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. ScienceOpen. [Link]

- Google Patents. (n.d.). Process for the enantioselective synthesis of landiolol.

-

Royal Society of Chemistry. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56, 2256-2259. [Link]

- Google Patents. (n.d.). Process for the enantioselective synthesis of landiolol.

-

Chapman University Digital Commons. (2000). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

-

Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

-

Molecules. (2012). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 17(10), 12258-12273. [Link]

-

Chemistry LibreTexts. (2022). 8.8: Nucleophilic substitution in the Lab. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106-13. [Link]

-

ResearchGate. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Chemical Engineering Science, 240, 116746. [Link]

-

Catalysts. (2018). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Catalysts, 8(8), 342. [Link]

-

OUCi. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. Fine Chemical Intermediates, 35(4), 1-3. [Link]

-

Journal of Pharmaceutical Sciences. (1978). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 67(5), 714-6. [Link]

-

ResearchGate. (2007). Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. Tetrahedron: Asymmetry, 18(11), 1347-1352. [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 3. Preparation method of landiolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. KR20120100823A - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]

Spectroscopic Data of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate: A Technical Guide

Introduction

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate, a chiral epoxide, is a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and reactive epoxide and sulfonate ester functionalities make it a versatile intermediate for introducing specific chiral centers in drug development. A thorough understanding of its structural and spectroscopic properties is paramount for researchers and scientists in ensuring the quality and purity of their synthesized molecules. This guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[1][2][3]

It is important to note that while this compound is commercially available, comprehensive published spectroscopic data is scarce. Therefore, this guide will utilize predictive models and comparative analysis with structurally similar compounds to provide a robust interpretation of the expected spectroscopic characteristics.

Molecular Structure and Key Features

This compound (C₉H₉NO₆S) possesses a well-defined structure comprising a chiral glycidyl group attached to a 4-nitrobenzenesulfonate moiety. The key structural features influencing its spectroscopic properties are the epoxide ring, the aromatic ring with a para-nitro substituent, and the sulfonate ester linkage.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Expertise & Experience: Experimental Choices

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[4] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[5]

-

Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition: Standard pulse programs are generally sufficient. For complex spectra, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Trustworthiness: Self-Validating Protocols

Adherence to Good Laboratory Practice (GLP) ensures the integrity and reliability of the acquired data.

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.[4]

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Figure 2: Workflow for NMR data acquisition and analysis.

Authoritative Grounding: Spectral Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the glycidyl and the 4-nitrobenzenesulfonate moieties. The predicted chemical shifts are based on computational models and comparison with the known spectrum of the isomeric (S)-(+)-Glycidyl-3-nitrobenzenesulfonate.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| H-a, H-a' | ~8.4 | d | 2H | ~9.0 |

| H-b, H-b' | ~8.1 | d | 2H | ~9.0 |

| H-c | ~4.5 | dd | 1H | J(c,e) ≈ 2.5, J(c,d) ≈ 12.5 |

| H-d | ~4.1 | dd | 1H | J(d,e) ≈ 4.5, J(c,d) ≈ 12.5 |

| H-e | ~3.3 | m | 1H | - |

| H-f | ~2.9 | dd | 1H | J(f,e) ≈ 4.0, J(f,g) ≈ 5.0 |

| H-g | ~2.7 | t | 1H | J(g,e) ≈ 2.5, J(f,g) ≈ 5.0 |

-

Aromatic Region (δ 8.0-8.5 ppm): The para-substituted aromatic ring is expected to exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (H-a, H-a') will be the most deshielded. The protons ortho to the sulfonate group (H-b, H-b') will appear slightly upfield.

-

Glycidyl Methylene Protons (H-c, H-d, δ 4.1-4.5 ppm): These diastereotopic protons are adjacent to the chiral center and the sulfonate group. They will appear as two distinct doublet of doublets due to geminal coupling with each other and vicinal coupling with the methine proton (H-e).

-

Glycidyl Methine Proton (H-e, δ ~3.3 ppm): This proton will be a multiplet due to coupling with the four adjacent protons of the glycidyl group.

-

Epoxide Protons (H-f, H-g, δ 2.7-2.9 ppm): These protons are part of the strained three-membered ring and will appear in the characteristic epoxide region. They will show geminal coupling to each other and vicinal coupling to the methine proton (H-e).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1', C-4' (Aromatic) | ~145-155 |

| C-2', C-3', C-5', C-6' (Aromatic) | ~120-130 |

| C-1 (CH₂-O) | ~68-72 |

| C-2 (CH) | ~48-52 |

| C-3 (CH₂) | ~43-47 |

-

Aromatic Carbons (δ 120-155 ppm): Four signals are expected for the aromatic ring. The carbon bearing the nitro group (C-4') and the carbon attached to the sulfonate group (C-1') will be the most downfield. The other two sets of equivalent carbons will appear in the typical aromatic region.

-

Glycidyl Carbons (δ 43-72 ppm): The carbon attached to the sulfonate oxygen (C-1) will be the most deshielded of the glycidyl carbons. The two epoxide carbons (C-2 and C-3) will appear at higher field, characteristic of strained ring systems.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Expertise & Experience: Experimental Choices

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, as it requires minimal sample preparation.

Protocol for ATR-FTIR Data Acquisition:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[8][9]

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is important for reproducible results.[10]

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum can be analyzed for characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.[8]

Figure 3: Workflow for ATR-FTIR data acquisition.

Authoritative Grounding: Spectral Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the nitro, sulfonate, and epoxide groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (Glycidyl) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1530-1515 | Asymmetric N-O stretch | Nitro (Ar-NO₂) |

| 1350-1340 | Symmetric N-O stretch | Nitro (Ar-NO₂) |

| 1370-1350 | Asymmetric S=O stretch | Sulfonate Ester (R-SO₂-OR') |

| 1190-1170 | Symmetric S=O stretch | Sulfonate Ester (R-SO₂-OR') |

| 1000-960 | S-O stretch | Sulfonate Ester |

| ~1250 | C-O-C stretch (asymmetric) | Epoxide |

| ~870 | C-O-C stretch (symmetric) | Epoxide |

| 850-800 | C-H out-of-plane bend | para-disubstituted aromatic |

-

Nitro Group: Two strong and characteristic bands are expected for the nitro group: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹.[6][11][12]

-

Sulfonate Ester Group: The sulfonate group will also show two strong absorptions for the S=O stretching vibrations, typically around 1360 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). A strong S-O stretch is also expected around 980 cm⁻¹.

-

Epoxide Ring: The characteristic vibrations of the epoxide ring include an asymmetric C-O-C stretch (ring breathing) around 1250 cm⁻¹ and a symmetric stretch around 870 cm⁻¹.

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1600-1475 cm⁻¹ region. A strong out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ range, indicative of para-substitution.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expertise & Experience: Experimental Choices

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Protocol for EI-MS Data Acquisition:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample must be volatile enough to be vaporized in the ion source.[13]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.[14][15][16]

-

Fragmentation: The high energy of the ionization process imparts excess energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral species.[14][15]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Figure 4: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Authoritative Grounding: Spectral Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 259.23 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺•): A peak at m/z = 259 corresponding to the intact radical cation may be observed, although it could be of low intensity due to the lability of the molecule.

-

Loss of the Glycidyl Group: Cleavage of the C-O bond between the glycidyl group and the sulfonate can lead to the formation of a 4-nitrobenzenesulfonyl cation at m/z = 184 or a 4-nitrobenzenesulfonate radical at m/z = 202, with the charge retained on the glycidyl fragment (m/z = 57).

-

Fragments from the 4-Nitrobenzenesulfonyl Moiety:

-

A prominent peak at m/z = 184 corresponding to the [O₂NC₆H₄SO₂]⁺ cation.

-

Loss of SO₂ from this fragment could lead to a peak at m/z = 120, corresponding to the [O₂NC₆H₄]⁺ cation.

-

A peak at m/z = 138 corresponding to the [C₆H₄NO₂]⁺ fragment is also possible.

-

-

Fragments from the Glycidyl Moiety:

-

A peak at m/z = 57 corresponding to the [C₃H₅O]⁺ ion (glycidyl cation).

-

A peak at m/z = 43 corresponding to the [C₂H₃O]⁺ ion, resulting from the loss of CH₂ from the glycidyl cation.

-

Figure 5: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with data from analogous compounds and adhering to GLP principles for data acquisition and interpretation, researchers can confidently characterize this important chiral building block. The detailed protocols and spectral interpretations presented herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, ensuring the integrity and quality of their research.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

University of California, Davis. Infrared Spectroscopy of Nitro Compounds. [Link]

-

University of Calgary. Infrared Spectroscopy Table. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022-09-13). [Link]

-

MaterialsZone. 10 Examples of Good Laboratory Practice (GLP). (2025-01-28). [Link]

-

ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. (2025-08-06). [Link]

-

MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). [Link]

-

AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. (2025-03-25). [Link]

-

Gammadata. Tips for ATR Sampling. [Link]

-

PubMed. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014-08-15). [Link]

-

ACS Publications. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. [Link]

-

University of Illinois School of Chemical Sciences. Electron Ionization. [Link]

-

Chemistry For Everyone. How Do Good Laboratory Practices Ensure Data Integrity?. (2025-01-06). [Link]

-

MIT Department of Chemistry. Standard Operating Procedure Analyzing samples by FTIR using Bruker Alpha-P ATR FTIR. [Link]

-

SpectraBase. (S)-Glycidyl phenyl ether - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. Phenyl glycidyl ether. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019-11-26). [Link]

-

Spectroscopy Online. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023-10-01). [Link]

-

National Institutes of Health. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020-12-21). [Link]

-

MIT Department of Chemistry. Introductory Training for Bruker Alpha II FTIR. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Spectroscopy Online. Data Integrity Compliance: An Innovative Solution for Molecular Spectroscopy. [Link]

-

SpectraBase. (S)-Glycidyl phenyl ether - Optional[Raman] - Spectrum. [Link]

-

Pharmaffiliates. CAS No : 15481-55-7 | Product Name : Ethyl 4-nitrobenzenesulfonate. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. (2025-08-06). [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. (2017-11-28). [Link]

-

Wikipedia. Phenyl glycidyl ether. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. . .?. (2016-04-25). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022-08-07). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Mestrelab Resources. Starting Guide to NMRPredict Desktop. (2010-06-10). [Link]

-

Gsrs. ETHYL 4-NITROBENZENESULFONATE. [Link]

-

Acanthus Research. Ethyl 4-Nitrobenzenesulfonate. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-nitro-, ethyl ester. [Link]

Sources

- 1. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 2. youtube.com [youtube.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. gammadata.se [gammadata.se]

- 9. m.youtube.com [m.youtube.com]

- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cires1.colorado.edu [cires1.colorado.edu]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 16. PROSPRE [prospre.ca]

A Technical Guide to (S)-(+)-Glycidyl-4-nitrobenzenesulfonate: A Chiral Building Block for Pharmaceutical Synthesis

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate , often referred to as (S)-glycidyl nosylate, is a pivotal chiral intermediate in modern organic and medicinal chemistry. Its unique structural features—a stereochemically defined epoxide ring and a highly effective nitrobenzenesulfonate leaving group—make it a versatile and reactive building block for the asymmetric synthesis of complex molecules, most notably in the development of pharmaceuticals. This guide provides an in-depth analysis of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Identification and Properties

CAS Number: 118712-60-0[1]

This compound is characterized by a glycidyl moiety attached to a 4-nitrobenzenesulfonate group. The "(S)" designation indicates the stereochemistry at the chiral center of the oxirane ring, which is crucial for its application in enantioselective synthesis.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₆S | [1] |

| Molecular Weight | 259.23 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 80.0 to 86.0 °C | |

| Optical Rotation | +29.0 to +34.0 deg (c=1, CHCl₃) | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of (S)-glycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base. This reaction is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (nosylate).

Detailed Synthesis Protocol

This protocol is a synthesized representation of common laboratory procedures.

Reactants:

-

(S)-Glycidol

-

4-Nitrobenzenesulfonyl chloride (NsCl)

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

Reaction Setup: A solution of (S)-glycidol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine is added dropwise to the cooled solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Nosyl Chloride Addition: 4-Nitrobenzenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Quenching: After the reaction is complete (typically within a few hours), the reaction mixture is quenched by the addition of cold water.

-

Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a mild acid (e.g., dilute HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Mechanism of Action and Reactivity

The utility of (S)-(+)-glycidyl nosylate stems from two key reactive sites: the electrophilic carbon atoms of the epoxide ring and the sulfonate ester, which contains an excellent leaving group.

The 4-nitrobenzenesulfonate (nosylate) group is a superior leaving group compared to other common sulfonates like tosylate or mesylate. This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting anion through resonance, making the sulfonate ester more susceptible to nucleophilic attack.

Nucleophilic attack can occur at two positions on the epoxide, leading to ring-opening. The regioselectivity of this attack is influenced by the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered primary carbon (an Sₙ2-type mechanism).

Mechanism of Nucleophilic Ring-Opening

Caption: Generalized mechanism of nucleophilic ring-opening of the epoxide.

Applications in Drug Development

The primary application of (S)-(+)-glycidyl nosylate in drug development is as a chiral synthon for introducing a glycidyl moiety in an enantiomerically pure form. This is particularly important in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[3] The stereochemistry of the hydroxyl group in the final drug molecule is critical for its pharmacological activity, and using an enantiopure starting material like (S)-glycidyl nosylate ensures the desired stereoisomer is produced.

Case Study: Synthesis of Landiolol

Landiolol is an ultra-short-acting, highly selective β1-receptor antagonist.[4] Its synthesis often employs (S)-(+)-glycidyl nosylate as a key intermediate.[4][5]

General Synthetic Strategy:

-

A phenolic starting material is deprotonated with a base (e.g., potassium carbonate) to form a phenoxide.

-

The phenoxide then acts as a nucleophile, attacking the epoxide of (S)-(+)-glycidyl nosylate to form an ether linkage.

-

The resulting intermediate, which now contains the chiral glycidyl ether moiety, undergoes a subsequent reaction where an amine opens the epoxide ring to install the amino alcohol side chain characteristic of β-blockers.

Workflow for β-Blocker Synthesis using (S)-Glycidyl Nosylate

Caption: A generalized workflow for the synthesis of β-blockers like Landiolol.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and the presence of a highly reactive nosylate leaving group make it an ideal choice for introducing the glycidyl moiety in a controlled and efficient manner. The successful application of this intermediate in the synthesis of drugs like Landiolol underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of asymmetric synthesis.

References

-

Patsnap. Preparation method of landiolol hydrochloride - Eureka. Available from: [Link]

- Journal of the Indian Chemical Society.

- Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry. 2021;19(42):9186-9203.

- Google Patents. KR20120100823A - Process for the enantioselective synthesis of landiolol.

-

European Patent Office. EP 2687521 B1 - "Process for the enantioselective synthesis of landiolol". Available from: [Link]

- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. 2023;2(1):1-10.

- Google Patents. CN101768148B - New preparation method of hydrochloride landiolol.

-

University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available from: [Link]

-

European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. Available from: [Link]

- Frontiers in Chemistry.

-

ResearchGate. Chiral guanidines and their derivatives in asymmetric synthesis. Available from: [Link]

- Wiley Online Library. Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. 2023;e202300063.

-

PubChem. 4-Nitrobenzenesulfonic acid. Available from: [Link]

- Google Patents. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives.

- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. 2020;25(20):4809.

-

Wikipedia. Discovery and development of beta-blockers. Available from: [Link]

-

EurekAlert!. New method revolutionizes beta-blocker production process. Available from: [Link]

-

Sci-Hub. Chiral guanidines and their derivatives in asymmetric synthesis. Available from: [Link]

-

Pharmaffiliates. 118712-60-0| Chemical Name : (S)-Glycidyl 4-Nitrobenzenesulfonate. Available from: [Link]

-

Organic Syntheses. (A) - o-Nitrobenzenesulfonyl Chloride. Available from: [Link]

-

PubMed. Synthesis and pharmacology of potential beta-blockers. Available from: [Link]

- MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. 2020;12(11):3198.

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

YouTube. Nucleophilic substitution reaction - Part 1 | Organic chemistry in 15 days. Available from: [Link]

-

Reddit. Tosylate vs. iodide reactivity in Williamson synthesis? : r/OrganicChemistry. Available from: [Link]

-

Chemistry Stack Exchange. Differences between alkyl halides and alkyl tosylates. Available from: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate in Organic Solvents

Abstract

(S)-(+)-Glycidyl-4-nitrobenzenesulfonate, a crucial chiral building block in pharmaceutical synthesis, presents unique solubility characteristics that are pivotal for its effective use in various reaction media. This technical guide provides a comprehensive analysis of its solubility in organic solvents. In the absence of extensive quantitative public data, this document synthesizes available qualitative information, elucidates the governing physicochemical principles, and furnishes a detailed experimental protocol for researchers to precisely determine its solubility in solvents relevant to their work. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and purification processes involving this versatile intermediate.

Introduction and Physicochemical Overview

This compound, also known as (S)-Glycidyl nosylate, is a highly valuable chiral epoxide used in the asymmetric synthesis of complex molecules. Its utility stems from the presence of two key functional groups: a reactive epoxide ring, susceptible to nucleophilic attack, and a 4-nitrobenzenesulfonate (nosylate) group, which is an excellent leaving group. The stereochemistry of the glycidyl moiety is often critical for the biological activity of the final pharmaceutical product.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection impacts reaction kinetics, yield, and the ease of purification. This guide addresses the current knowledge gap in quantitative solubility data by providing a predictive framework based on molecular structure and offering a robust methodology for its experimental determination.

Compound Properties:

| Property | Value | Source(s) |

| CAS Number | 118712-60-0 | [1][2] |

| Molecular Formula | C₉H₉NO₆S | [2] |

| Molecular Weight | 259.23 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [1][4] |

| Melting Point | 80.0 to 86.0 °C | [1] |

Understanding the Molecular Basis of Solubility

The solubility of this compound is dictated by its distinct molecular structure, which features both polar and nonpolar characteristics. The principle of "like dissolves like" is the cornerstone for predicting its behavior in various organic solvents.

-

High Polarity: The molecule possesses significant polarity due to the nitro group (-NO₂) and the sulfonate ester group (-SO₂O-). These electron-withdrawing groups create strong dipole moments.

-

Hydrogen Bond Acceptor: The oxygen atoms in the sulfonate group, the nitro group, and the epoxide ring can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

-

Aprotic Polar Interactions: The strong dipole moments make the compound amenable to dissolution in polar aprotic solvents (e.g., acetone, acetonitrile, THF) through dipole-dipole interactions.

-

Limited Nonpolar Character: The benzene ring and the three-carbon backbone of the glycidyl group provide some nonpolar character, but this is largely overshadowed by the highly polar functional groups.

The interplay of these features determines the compound's solubility profile. Solvents that can effectively solvate the polar sulfonate and nitro groups will be the most effective.

Caption: Relationship between molecular features and solubility.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative understanding can be gleaned from supplier safety data sheets and by analogy to similar compounds. The following table summarizes the available information for this compound and its meta-isomer, (S)-(+)-Glycidyl-3-nitrobenzenesulfonate, which is expected to have a similar solubility profile.

| Solvent Class | Solvent | (S)-Glycidyl 4 -nitrobenzenesulfonate | (S)-Glycidyl 3 -nitrobenzenesulfonate | Rationale / Prediction |

| Chlorinated | Chloroform | Slightly Soluble[4] | Soluble[5] | The para-isomer may have a more stable crystal lattice, leading to slightly lower solubility than the meta-isomer. |

| Dichloromethane | Predicted: Soluble | Soluble[5] | Similar to chloroform, expected to be a good solvent due to polarity. | |

| Ethers | Tetrahydrofuran (THF) | Predicted: Soluble | Soluble[5] | A good polar aprotic solvent capable of solvating the molecule. |

| Ketones | Acetone | Predicted: Soluble | Data not available | A polar aprotic solvent, likely to be effective. Methyl 4-nitrobenzenesulfonate is soluble in acetone. |

| Alcohols | Methanol, Ethanol | Predicted: Soluble | Data not available | Capable of hydrogen bonding. Methyl 4-nitrobenzenesulfonate is soluble in alcohol. |

| Esters | Ethyl Acetate | Predicted: Moderately Soluble | Data not available | Moderately polar; solubility may be limited. |

| Aromatic HC | Toluene | Predicted: Slightly Soluble | Almost transparent solution[6] | Limited polarity may restrict solubility. |

| Aliphatic HC | Hexane | Predicted: Insoluble | Insoluble[5] | A nonpolar solvent, not expected to dissolve the highly polar solute. |

Disclaimer: The predicted solubilities are based on chemical principles and data from analogous compounds. Experimental verification is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound at a specified temperature. This method is reliable and considered a gold standard for generating thermodynamic solubility data.

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) directly into a glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable for poorly soluble compounds. The system is at equilibrium when the concentration in solution does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the solid to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. Ensure the filter does not adsorb the solute.

-

-

-

Analysis:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilution steps.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the average solubility and standard deviation from the replicate samples.

-

Conclusion and Recommendations

While a comprehensive quantitative solubility map for this compound is not publicly available, this guide provides the necessary framework for researchers to navigate its use effectively. Based on its molecular structure and available qualitative data, it is predicted to be most soluble in polar aprotic solvents like THF and acetone, and polar protic solvents like alcohols, with limited solubility in nonpolar media.